molecular formula C12H24N2O5 B12302404 2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid

2,6-Diaminohexanoic acid;4-methyl-2-oxopentanoic acid

Cat. No.: B12302404
M. Wt: 276.33 g/mol
InChI Key: AZOLWFLKEMTKDO-UHFFFAOYSA-N
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Description

2,6-Diaminohexanoic acid and 4-methyl-2-oxopentanoic acid are two distinct compounds with unique properties and applications

Properties

Molecular Formula

C12H24N2O5

Molecular Weight

276.33 g/mol

IUPAC Name

2,6-diaminohexanoic acid;4-methyl-2-oxopentanoic acid

InChI

InChI=1S/C6H14N2O2.C6H10O3/c7-4-2-1-3-5(8)6(9)10;1-4(2)3-5(7)6(8)9/h5H,1-4,7-8H2,(H,9,10);4H,3H2,1-2H3,(H,8,9)

InChI Key

AZOLWFLKEMTKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Diaminohexanoic acid: can be synthesized through various methods, including fermentation using bacteria such as Corynebacterium glutamicum. The fermentation process involves the conversion of glucose to lysine through a series of enzymatic reactions.

4-methyl-2-oxopentanoic acid: can be synthesized from leucine through transamination, followed by oxidative decarboxylation. The reaction conditions typically involve the use of enzymes such as leucine dehydrogenase and α-keto acid dehydrogenase .

Industrial Production Methods

Industrial production of 2,6-Diaminohexanoic acid primarily relies on microbial fermentation. The process involves the cultivation of genetically engineered bacteria in large bioreactors, followed by extraction and purification of lysine.

4-methyl-2-oxopentanoic acid: is produced industrially through chemical synthesis or enzymatic conversion of leucine. The process involves the use of specific enzymes and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diaminohexanoic acid: undergoes various chemical reactions, including:

    Oxidation: Lysine can be oxidized to form allysine, an important intermediate in collagen cross-linking.

    Reduction: Reduction of lysine can lead to the formation of hydroxylysine, another important amino acid in collagen.

    Substitution: Lysine can undergo substitution reactions to form derivatives such as acetyllysine and methyllysine.

4-methyl-2-oxopentanoic acid: undergoes reactions such as:

Common Reagents and Conditions

Common reagents used in the reactions of 2,6-Diaminohexanoic acid include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. For 4-methyl-2-oxopentanoic acid , common reagents include enzymes like leucine dehydrogenase and α-keto acid dehydrogenase .

Major Products

The major products formed from the reactions of 2,6-Diaminohexanoic acid include allysine, hydroxylysine, and various lysine derivatives. For 4-methyl-2-oxopentanoic acid , the major products include leucine and isovaleryl-CoA .

Scientific Research Applications

2,6-Diaminohexanoic acid: has numerous applications in scientific research, including:

4-methyl-2-oxopentanoic acid: is used in:

Mechanism of Action

2,6-Diaminohexanoic acid: exerts its effects by participating in protein synthesis and various metabolic pathways. It is incorporated into proteins during translation and plays a role in the synthesis of collagen and other important biomolecules.

4-methyl-2-oxopentanoic acid: acts as a key intermediate in the metabolism of leucine. It is converted to isovaleryl-CoA through oxidative decarboxylation, which then enters the citric acid cycle for energy production. The compound also influences various signaling pathways related to energy metabolism and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • α-Ketoglutaric acid
  • Pyruvic acid
  • Isovaleryl-CoA
  • Leucine

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